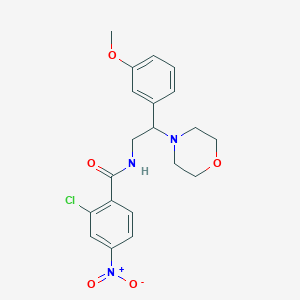

![molecular formula C16H15ClN4O B2402668 4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine CAS No. 1527474-20-9](/img/structure/B2402668.png)

4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine” has a CAS Number of 1527474-20-9 . It is a powder with a molecular weight of 314.77 . The IUPAC name for this compound is 4-(5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been described in the literature . The study involved the design, synthesis, and evaluation of pyrrolo[2,3-d]pyrimidine-linked hybrids for their in vitro anti-diabetic potential .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved sources, the compound is part of the class of organic compounds known as phenylpyrazoles .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 314.77 . It is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : A study by Lei, Wang, Xiong, and Lan (2017) described the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting a rapid and green synthetic method. This method involved condensation, chlorination, and nucleophilic substitution, yielding a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).

- Crystal Structure Analysis : Kang, Kim, Kwon, and Kim (2015) analyzed the crystal structure of a morpholine fungicide, which provides insights into the molecular arrangement and interactions of similar compounds (Kang, Kim, Kwon, & Kim, 2015).

Biological Activity

- Enzyme Inhibition : Research by Braga et al. (2017) synthesized analogues of a known cruzain inhibitor, which included a morpholine component. These compounds showed promising activity against cruzain and rhodesain enzymes, which are relevant in treating diseases like Chagas (Braga et al., 2017).

- Antibacterial and Antifungal Properties : Patel, Desai, Desai, and Chikhalia (2003) reported the synthesis of morpholine derivatives and their screening for antibacterial, antifungal, and antitubercular activities (Patel, Desai, Desai, & Chikhalia, 2003).

Applications in Medical Research

- Parkinson's Disease Research : A study by Wang, Gao, Xu, and Zheng (2017) involved the synthesis of a compound for PET imaging in Parkinson's disease, using a morpholine derivative as part of the molecular structure (Wang, Gao, Xu, & Zheng, 2017).

- Tuberculosis Treatment Research : Poce et al. (2013) conducted a medicinal chemistry effort on pyrrole compounds, replacing a thiomorpholine moiety with a morpholine one, to produce compounds with improved physical chemical properties for treating tuberculosis (Poce et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has been studied for its potential as an α-amylase inhibitor in the treatment of diabetes . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids displayed binding affinity . This suggests that these compounds may be employed in the development of future antidiabetic drugs .

properties

IUPAC Name |

4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFLVQULIQDDSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2402585.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)

![Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate](/img/structure/B2402589.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2402593.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402594.png)

![N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2402595.png)

![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2402608.png)